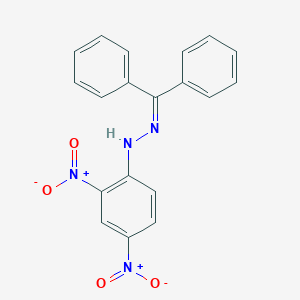

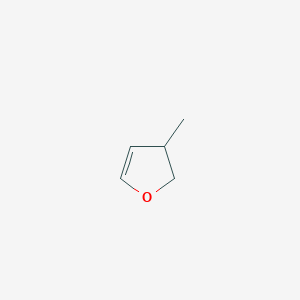

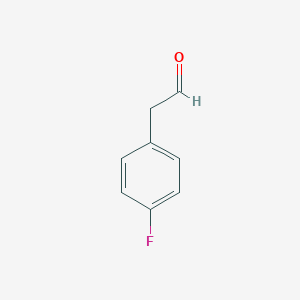

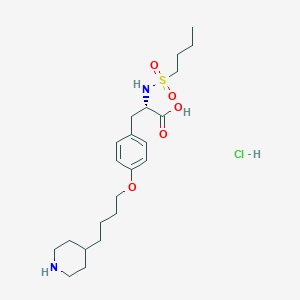

![molecular formula C6H10O B156100 双环[3.1.0]己烷-3-醇 CAS No. 89489-26-9](/img/structure/B156100.png)

双环[3.1.0]己烷-3-醇

描述

“Bicyclo[3.1.0]hexan-3-ol” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as (1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol, 4(10)-Thujen-3-ol, stereoisomer, (-)-cis-Sabinol, and 1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol-, (1α,3α,5α)- .

Synthesis Analysis

The synthesis of “Bicyclo[3.1.0]hexan-3-ol” involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . Another approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.1.0]hexan-3-ol” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

“Bicyclo[3.1.0]hexan-3-ol” can undergo further functionalization without any alteration of the bicyclic structure . For example, products can be obtained via Boc protection and reductive amination with pivaldehyde .Physical And Chemical Properties Analysis

“Bicyclo[3.1.0]hexan-3-ol” has a molecular weight of 98.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.科学研究应用

Synthesis of Medicinal Compounds

Bicyclo[3.1.0]hexan-3-ol: serves as a precursor in the synthesis of various medicinal compounds. Its structure is pivotal in creating molecules with high stereochemical complexity, which is essential in drug design. For instance, its derivatives have been explored for their potential as antitumor and anti-cancer agents .

Organic Synthesis Methodology

The compound plays a significant role in organic synthesis methodologies. It is used in the convergent synthesis of bicyclic structures possessing an all-carbon quaternary center. This is achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using photoredox catalysis . Such methodologies are crucial for constructing complex organic molecules efficiently.

Perfumery and Flavoring Agents

Derivatives of Bicyclo[3.1.0]hexan-3-ol , such as its acetate form, are used in the flavor and fragrance industry. These compounds contribute to woody and spicy notes and are valuable in formulating perfumes and flavoring agents .

Analytical Chemistry

In analytical chemistry, Bicyclo[3.1.0]hexan-3-ol and its derivatives are used as reference materials in gas chromatography. They help in the identification and quantification of complex mixtures by serving as standards due to their unique retention indices .

安全和危害

未来方向

The future directions for “Bicyclo[3.1.0]hexan-3-ol” could involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . Additionally, the development of efficient methods for the synthesis of both reaction partners could grant fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

属性

IUPAC Name |

bicyclo[3.1.0]hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXMZSYOSBDLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508139 | |

| Record name | Bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexan-3-ol | |

CAS RN |

89489-26-9 | |

| Record name | Bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Researchers explored the potential of conformationally locked L-deoxythreosyl phosphonate nucleosides built on a bicyclo[3.1.0]hexane template as potential HIV reverse transcriptase inhibitors []. They synthesized two versions, one with substituents in a diaxial disposition and another with a diequatorial arrangement. Unfortunately, the resulting diphosphate analogs, designed to mimic nucleoside triphosphates, did not show significant inhibitory activity against HIV reverse transcriptase, even at high concentrations []. This suggests that the rigid bicyclo[3.1.0]hexane scaffold might not be suitable for mimicking the conformational flexibility required for binding and inhibiting this viral enzyme.

A: Bicyclo[3.1.0]hexan-3-ol was identified as a constituent of the methanol fraction of Ficus vogelii leaf extracts []. While its specific biological activity within the plant remains unclear, its presence contributes to the complex chemical profile of this traditionally used medicinal plant. This finding highlights the potential of exploring natural products as sources of novel bioactive compounds, including those with a bicyclo[3.1.0]hexane scaffold.

A: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of bicyclo[3.1.0]hexan-3-ol within complex mixtures []. For synthetic derivatives, techniques such as X-ray crystallography were crucial for confirming the stereochemistry and understanding the three-dimensional structure of the synthesized molecules []. These analytical tools are vital for characterizing the chemical composition of natural products and confirming the structures of synthesized compounds, paving the way for further biological evaluations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。